3-Bromo-2-difluoromethoxy-6-nitrotoluene
Overview
Description
3-Bromo-2-difluoromethoxy-6-nitrotoluene is a chemical compound that belongs to the family of nitroaromatic compounds. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 3-Bromo-2-difluoromethoxy-6-nitrotoluene involves several steps. One common synthetic route includes the bromination of 2-difluoromethoxy-6-nitrotoluene under controlled conditions. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium tert-butoxide, and primary amines.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while reduction of the nitro group would yield an amino compound.
Scientific Research Applications
3-Bromo-2-difluoromethoxy-6-nitrotoluene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-difluoromethoxy-6-nitrotoluene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
3-Bromo-2-difluoromethoxy-6-nitrotoluene can be compared with other similar compounds such as:
3-Bromo-2-nitrotoluene: Lacks the difluoromethoxy group, which may result in different reactivity and applications.
2-Bromo-4-fluoro-6-nitrotoluene:
3-Bromo-6-difluoromethoxy-2-nitrotoluene: A positional isomer with similar functional groups but different spatial arrangement, affecting its reactivity and applications
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-methyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)3-2-5(9)7(4)15-8(10)11/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGLBTZTNGZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC(F)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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